(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
Overview
Description
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral compound featuring a bromophenyl group and a t-butyl group attached to a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole typically involves the reaction of 3-bromobenzaldehyde with t-butylamine and glyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the dihydrooxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The dihydrooxazole ring can be reduced to form amino alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amino alcohols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the t-butyl group provides steric hindrance, influencing the binding affinity and specificity. The dihydrooxazole ring can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: This compound also contains a bromophenyl group but differs in its ester linkage and lack of a dihydrooxazole ring.
Phenyl boronic acid derivatives: These compounds share the phenyl group but have different functional groups, such as boronic acid, which imparts different reactivity and applications.
Uniqueness
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is unique due to its combination of a bromophenyl group, a t-butyl group, and a dihydrooxazole ring. This unique structure allows for specific interactions with molecular targets and provides distinct reactivity patterns compared to other similar compounds.
Biological Activity
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on available literature, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a bromophenyl group , a tert-butyl group , and a dihydrooxazole ring . These structural components contribute to its lipophilicity and potential interactions with biological targets.
- Molecular Formula : C₁₅H₁₈BrN₂O
- Molecular Weight : 282.22 g/mol
Antimicrobial Activity
Compounds containing oxazole rings, similar to this compound, have been studied for their antimicrobial properties. The presence of halogen substituents, such as bromine, is known to enhance the reactivity and interaction of these compounds with microbial targets.
Anti-inflammatory and Anticancer Properties
The anti-inflammatory and anticancer activities of compounds with similar structural motifs have been documented. The dihydrooxazole framework has been implicated in modulating inflammatory pathways and inhibiting cancer cell proliferation.
- Research Findings :
- A study highlighted that derivatives with dihydrooxazole rings exhibited significant inhibition of tumor cell lines through apoptosis induction.
- Another investigation revealed that halogenated compounds can affect the expression of inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Bromophenyl)-4,5-dihydroisoxazole | Similar isoxazole ring | Antimicrobial properties documented |
Tert-butyl carbamate | Simple carbamate structure | Limited biological activity |
3-(Phenyl)-4,5-dihydroisoxazole | Lacks bromination | Moderate anticancer activity |
Mechanistic Insights
Understanding the mechanism of action for this compound involves exploring its interactions at the molecular level:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Binding : The bromine atom could enhance binding affinity to certain receptors, leading to altered signaling pathways.
Properties
IUPAC Name |
(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYTWKXWVGPLIJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716673 | |
Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291790-28-7 | |
Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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